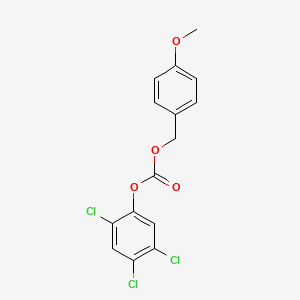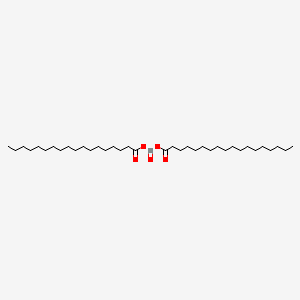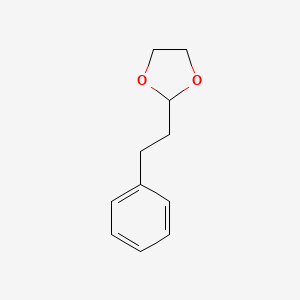
2-Phenethyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenethyl-1,3-dioxolane is an organic compound with the molecular formula C10H12O2. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Phenethyl-1,3-dioxolane can be synthesized through the acetalization of phenylacetaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . Another method involves the ring-opening of epoxides in the presence of ketones catalyzed by graphene oxide under ultrasonic irradiation .
Industrial Production Methods
Industrial production of this compound often employs similar methods to those used in laboratory synthesis but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency. The choice of catalyst and reaction conditions can vary depending on the desired purity and application of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it back to the original aldehyde or alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the dioxolane ring can be opened or modified.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Acid catalysts: p-Toluenesulfonic acid, sulfuric acid (H2SO4), and hydrochloric acid (HCl) .Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylacetaldehyde or benzoic acid, while reduction can produce phenethyl alcohol .
Wissenschaftliche Forschungsanwendungen
2-Phenethyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis.
Biology: It serves as a solvent and reagent in various biochemical assays.
Medicine: Research has explored its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Phenethyl-1,3-dioxolane exerts its effects involves its ability to form stable acetal structures. This stability allows it to protect sensitive functional groups during chemical reactions. The molecular targets and pathways involved include interactions with carbonyl compounds, leading to the formation of cyclic acetals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenyl-1,3-dioxolane
- 2-Methyl-2-phenethyl-1,3-dioxolane
- 2-Benzyl-1,3-dioxolane
Uniqueness
2-Phenethyl-1,3-dioxolane is unique due to its specific phenethyl group, which imparts distinct chemical properties and reactivity compared to other dioxolanes. This uniqueness makes it particularly valuable in applications requiring selective protection of carbonyl groups .
Eigenschaften
CAS-Nummer |
4360-60-5 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
2-(2-phenylethyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H14O2/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h1-5,11H,6-9H2 |
InChI-Schlüssel |
LEBHHJDUAJKLKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


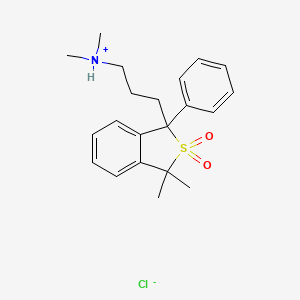
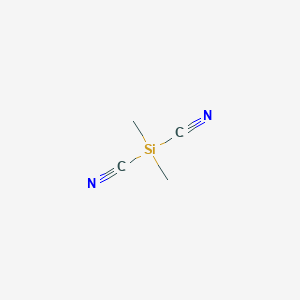
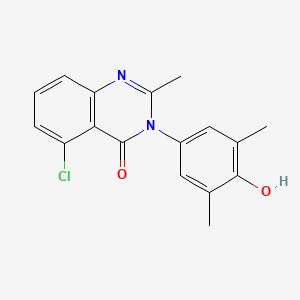
![4-Hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B13749308.png)
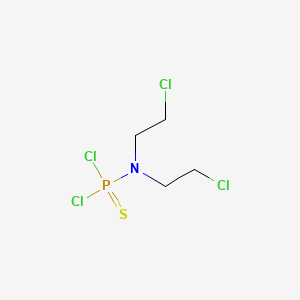

![2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid](/img/structure/B13749324.png)
![9-Butyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13749327.png)
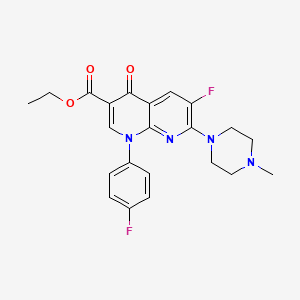
![Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl]](/img/structure/B13749333.png)
![Naphtho[1,2-b]thiophene](/img/structure/B13749340.png)
![2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)
